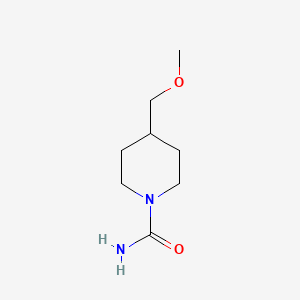
4-(Methoxymethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methoxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
4-(Methoxymethyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 4-(Methoxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, which lacks the methoxymethyl and carboxamide groups.
N-Methylpiperidine: A derivative with a methyl group instead of the methoxymethyl group.
Piperidine-1-carboxamide: Similar but without the methoxymethyl substitution
Uniqueness: 4-(Methoxymethyl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxymethyl group can enhance the compound’s solubility and reactivity, while the carboxamide group can improve its binding affinity to biological targets .
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
4-(methoxymethyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-7-2-4-10(5-3-7)8(9)11/h7H,2-6H2,1H3,(H2,9,11) |
Clé InChI |
OQUWLUQUYZGKAD-UHFFFAOYSA-N |
SMILES canonique |
COCC1CCN(CC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















